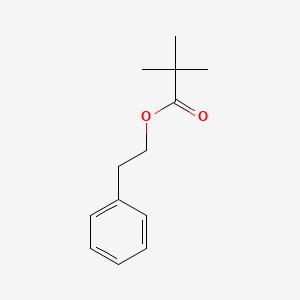

2-Phenylethyl pivalate

Description

Contextual Significance in Organic Chemistry and Related Fields

In the realm of organic chemistry, 2-phenylethyl pivalate (B1233124) serves as a valuable model compound for studying esterification and hydrolysis reactions. Its synthesis, often achieved through the acid-catalyzed esterification of 2-phenylethanol (B73330) with pivalic acid, provides a practical example of this fundamental organic reaction. google.com Researchers have investigated various conditions to optimize this process, including the use of different catalysts and solvents.

Beyond synthetic chemistry, the compound's characteristic floral and rosy scent makes it a subject of interest in fields such as food science and fragrance chemistry. fragranceu.comthegoodscentscompany.com Academic research has explored its occurrence as a volatile organic compound (VOC) in fermented beverages like cider, where its formation is linked to the metabolism of yeast. mdpi.comresearchgate.netcqu.edu.au Specifically, it is formed through the esterification of 2-phenylethanol, a compound that itself contributes to the aromatic profile of many foods and beverages. mdpi.comnih.gov

Overview of Scholarly Research Directions

Current academic research involving 2-phenylethyl pivalate is multifaceted, extending into biotechnology and analytical chemistry.

One significant area of investigation is the biotechnological production of 2-phenylethanol and its derivatives, including this compound. Studies have focused on optimizing fermentation conditions to enhance the production of these desirable aroma compounds. mdpi.comresearchgate.netcqu.edu.au For instance, research on cider brewing has shown a correlation between biomass reduction and the concentration of L-phenylalanine (a precursor to 2-phenylethanol) with the formation of this compound. mdpi.comresearchgate.netcqu.edu.au This line of inquiry aims to develop more sustainable and natural methods for producing flavor and fragrance compounds. nih.gov

Another research direction involves the use of enzymes in the synthesis and modification of esters like this compound. Lipases, for example, have been studied for their potential to catalyze the formation and hydrolysis of this ester. d-nb.info This enzymatic approach is part of a broader trend towards "green chemistry," seeking to replace traditional chemical synthesis with more environmentally friendly biological processes. mdpi.com

Furthermore, analytical methods are being developed and refined to detect and quantify this compound in complex matrices. These methods are crucial for quality control in the food and fragrance industries and for advancing our understanding of its role in natural systems.

| Research Area | Key Focus | Relevant Findings | Source |

|---|---|---|---|

| Organic Synthesis | Esterification and Hydrolysis Studies | Serves as a model compound to study reaction mechanisms and optimize conditions. | |

| Biotechnology | Enhanced Production in Fermentation | Research on yeast metabolism in cider has identified conditions that favor the formation of this compound from 2-phenylethanol. | mdpi.comresearchgate.netcqu.edu.au |

| Enzymology | Lipase-Catalyzed Reactions | Lipases are being explored as biocatalysts for the synthesis and hydrolysis of this compound. | d-nb.info |

| Flavor & Fragrance Chemistry | Aroma Profiling | Identified as a volatile organic compound contributing to the aroma of fermented beverages. | fragranceu.comthegoodscentscompany.commdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVYDTACPLLHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8070542 | |

| Record name | 2-Phenylethyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67662-96-8 | |

| Record name | 2-Phenylethyl pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67662-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067662968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylethyl Pivalate and Analogous Esters

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing 2-phenylethyl pivalate (B1233124). These approaches include classical esterification reactions and more advanced catalytic protocols that utilize transition metals to enhance reaction efficiency and selectivity.

The most direct and established method for synthesizing 2-phenylethyl pivalate is through the esterification of 2-phenylethanol (B73330) with pivalic acid or its derivatives. vulcanchem.com This can be achieved through several classical organic reactions.

Fischer-Speier Esterification: This reaction involves the direct condensation of 2-phenylethanol and pivalic acid under acidic catalysis. wikipedia.orgsynarchive.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). google.com For instance, refluxing a mixture of 2-phenylethanol, pivalic acid, and p-TsOH in petroleum ether for several hours yields this compound. google.com Reaction conditions, such as a temperature range of 60–80°C and the use of solvents like toluene (B28343), are optimized to achieve high conversion rates, often exceeding 85%.

Steglich Esterification: For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a milder alternative. organic-chemistry.org This reaction uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature. organic-chemistry.orgnih.gov The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. scribd.com DMAP acts as an acyl transfer catalyst, accelerating the reaction and preventing the formation of an N-acylurea byproduct. organic-chemistry.orgscribd.com This method is particularly useful for sterically hindered alcohols and acid-labile compounds. organic-chemistry.org

Other Classical Methods: An alternative to acid-catalyzed methods is base-assisted esterification. One such procedure involves reacting 1-bromo-2-phenylethane with pivalic acid in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.de Additionally, base-catalyzed transesterification can be employed, where an existing pivalate ester, such as methyl pivalate, reacts with 2-phenylethanol in the presence of a base like potassium hydroxide (B78521) (KOH). This method avoids the formation of water, simplifying the purification process, but may require longer reaction times due to steric hindrance from the bulky pivaloyl group.

Modern synthetic chemistry increasingly relies on catalytic systems to improve reaction efficiency, reduce waste, and enable novel transformations. Transition metals, in particular, play a crucial role in the synthesis of esters like this compound.

Nickel catalysts have emerged as versatile tools for various organic transformations, including esterification. While direct nickel-catalyzed synthesis of this compound is not extensively documented, related nickel-catalyzed reactions demonstrate the potential of this approach. For example, nickel-catalyzed transesterification of methyl esters with a range of alcohols has been developed, showing the feasibility of using nickel complexes for forming new ester bonds. sorbonne-universite.fr

Furthermore, electrochemical methods have utilized nickel catalysts for the oxidative esterification of thiols with alcohols to create sulfinate esters, a related class of compounds. nih.gov In these systems, a Ni(II) catalyst, often in conjunction with a ligand like 2,2'-bipyridine, facilitates the coupling reaction under mild, electrochemical conditions. nih.govacs.org Such protocols highlight the potential for nickel catalysis in developing novel, selective esterification methods.

Copper salts are widely used in organic synthesis due to their low cost and unique catalytic activity. Copper(II) pivalate itself, or other copper salts in the presence of pivalic acid, can catalyze various reactions leading to ester formation. Copper-catalyzed aerobic oxidation allows for the conversion of simple ketones into esters through C-C bond cleavage. acs.org This method is practical, using an inexpensive catalyst and air as the oxidant. acs.org

Copper(II) salts have also been used for the direct C-H functionalization of arenes to produce aryl esters, including pivalates. digitellinc.comnih.gov These reactions proceed through a nonradical, organometallic pathway and the copper salts can often be recycled and reused. digitellinc.comnih.gov While this specific reaction produces an aryl pivalate rather than an alkyl pivalate, it showcases the utility of copper salts in forming pivalate ester bonds.

Advanced synthetic methods provide indirect routes to esters through the transformation of other functional groups. The α-oxygenation of ketones is a notable strategy for producing α-ketoesters or for cleaving C-C bonds to form esters, which can be structurally related to this compound.

This approach involves the introduction of an oxygen atom at the α-position of a ketone. For example, a copper- and 2,2,6,6-tetramethylpiperidine (B32323) (TEMP)-cocatalyzed aerobic oxidative coupling of methyl ketones with alcohols can chemoselectively synthesize α-ketoesters. rsc.org This transformation proceeds under mild conditions and demonstrates a switch in selectivity from C-C bond cleavage to C-H bond functionalization. rsc.org Other methods for the α-oxidation of carbonyl compounds can yield α-hydroxy ketones, which are valuable intermediates that can be further oxidized or rearranged to form esters. thieme-connect.de The Baeyer-Villiger oxidation, a classical organic reaction, also converts ketones to esters by inserting an oxygen atom adjacent to the carbonyl group and is a well-established method for synthesizing esters from ketones. organic-chemistry.orgbohrium.com

Catalytic Synthesis Protocols

Biocatalytic and Biotechnological Production Strategies

In response to growing demand for natural and sustainably produced chemicals, biocatalytic and biotechnological methods have been developed for the synthesis of fragrance esters. bohrium.com These approaches utilize whole microorganisms or isolated enzymes as catalysts, offering high selectivity and operation under mild conditions. nih.gov

The production of this compound and related esters like 2-phenylethyl acetate (B1210297) can be achieved through several biocatalytic routes. bohrium.com Lipases are the most commonly used enzymes for this purpose. bohrium.comresearchgate.net Immobilized lipases, such as Candida antarctica Lipase (B570770) B (often sold as Novozym® 435), are particularly effective in catalyzing the esterification between 2-phenylethanol and a pivalate source. mdpi.com These reactions can be performed in non-aqueous solvents or solvent-free systems to shift the equilibrium towards synthesis over hydrolysis. mdpi.com

Biotechnological production using whole-cell biocatalysts, such as the yeast Saccharomyces cerevisiae, offers another promising route. These microorganisms can produce the precursor alcohol, 2-phenylethanol, through the Ehrlich pathway from L-phenylalanine. nih.gov Endogenous acyltransferases or added lipases can then catalyze the esterification to produce the desired ester. Research has focused on optimizing fermentation conditions and using metabolic engineering to enhance the production of these valuable aroma compounds. bohrium.comnih.gov

Enzymatic Esterification and Transesterification Processes

Enzymatic routes to produce 2-phenylethyl esters primarily involve two types of reactions: esterification, the reaction of an alcohol with a carboxylic acid, and transesterification, where an existing ester reacts with an alcohol to form a new ester. frontiersin.org These biocatalytic methods are valued for their high selectivity, mild operating conditions, and alignment with green chemistry principles. researchgate.net

Lipases (EC 3.1.1.3) are versatile enzymes widely used in the synthesis of flavor and fragrance esters. researchgate.net Among these, Novozym® 435, an immobilized form of lipase B from Candida antarctica (CALB), is one of the most frequently employed biocatalysts due to its broad substrate specificity, high stability in non-aqueous media, and thermal resistance. researchgate.netnih.gov It can effectively catalyze the synthesis of 2-phenylethyl esters through both esterification with a carboxylic acid (like pivalic acid) and transesterification using an acyl donor (like a vinyl or ethyl ester). frontiersin.orgmdpi.com

The synthesis of 2-phenylethyl acetate, a close analog of this compound, has been extensively studied using Novozym® 435. mdpi.comresearchgate.netfrontiersin.org These processes are often conducted in solvent-free systems, where the reactants themselves serve as the medium, which can increase the reaction rate. frontiersin.orgfrontiersin.org High conversion yields, in some cases approaching 100%, have been achieved in continuous packed-bed reactors. researchgate.netfrontiersin.orgnih.gov For instance, the continuous synthesis of 2-phenylethyl acetate via transesterification of 2-phenylethanol and ethyl acetate in a packed-bed reactor with Novozym® 435 demonstrated excellent operational stability for at least 72 hours. researchgate.netfrontiersin.org Optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme concentration is crucial for maximizing ester conversion. nih.govmdpi.com Studies show that for Novozym® 435, a longer chain alcohol and a shorter chain acid can be preferable for reaching high conversion, which may be a consideration for the sterically hindered pivaloyl group. nih.gov

Table 1: Examples of Novozym® 435-Catalyzed Synthesis of 2-Phenylethyl Acetate

| Acyl Donor | Reactor Type | System | Key Conditions | Conversion/Yield | Reference |

| Vinyl acetate | Batch | Solvent-based | Temperature, time, and enzyme amount evaluated | Temperature was the most significant variable | mdpi.com |

| Ethyl acetate | Packed-Bed | Solvent-free | 62.07 mM 2-PE, 54.03 °C, 2.75 mL/min flow rate | 99.01% molar conversion | researchgate.netfrontiersin.org |

| Acetic acid | Batch | Solvent-based | 40 °C, 3:1 butanol:acid ratio, 7.5% enzyme | >90% conversion in 2.5 h (for butyl acetate) | mdpi.com |

Acyltransferases (EC 2.3.1.84), specifically alcohol acyltransferases (AATs), represent another important class of enzymes for ester synthesis. plos.org Unlike lipases, which are hydrolases that can perform synthesis in non-aqueous environments, AATs are specialized for transferring acyl groups from acyl-coenzyme A (acyl-CoA) molecules to alcohols. plos.org This reaction is thermodynamically favorable and occurs in aqueous environments within cells. mdpi.complos.org

The synthesis of 2-phenylethyl acetate has been achieved using acyltransferases from various sources. An acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to be a promiscuous and effective biocatalyst for acylating various primary alcohols, including 2-phenylethanol, in aqueous systems. frontiersin.orgmdpi.combohrium.com In one study, immobilized MsAcT catalyzed the synthesis of 2-phenylethyl acetate from vinyl acetate and 2-phenylethanol in water, achieving a 99.17% conversion rate in just 30 minutes at 40°C. frontiersin.orgmdpi.comresearchgate.net The immobilized enzyme also demonstrated good reusability for up to 10 batches. frontiersin.orgmdpi.comresearchgate.net

In yeasts like Saccharomyces cerevisiae, several AATs, including Atf1p, Atf2p, Eht1p, and Eeb1p, are responsible for the natural production of flavor esters. mdpi.com Overexpression of ATF2 in particular has been shown to increase the production of 2-phenylethyl acetate. mdpi.com These enzymes have also been expressed in other microbial hosts, such as Pichia pastoris and Escherichia coli, to create whole-cell biocatalysts for the production of various esters, including those derived from 2-phenylethanol. researchgate.netnih.govplos.org Protein engineering of these acyltransferases is a promising strategy to enhance their activity and specificity for desired designer esters. mdpi.com

Table 2: Acyltransferases Involved in 2-Phenylethyl Acetate Synthesis

| Enzyme/Gene | Source Organism | Reaction Type | Key Findings | Reference |

| MsAcT | Mycobacterium smegmatis | Transesterification | Achieved 99.17% conversion to 2-phenylethyl acetate in water. frontiersin.orgmdpi.comresearchgate.net | frontiersin.orgmdpi.comresearchgate.net |

| Atf1p, Atf2p | Saccharomyces cerevisiae | Acetyl-CoA transfer | Overexpression of ATF2 increases 2-phenylethyl acetate levels. mdpi.com | mdpi.com |

| Eht1p, Eeb1p | Saccharomyces cerevisiae | Acyl-CoA transfer | Overexpression in P. pastoris for medium-chain ester production. researchgate.netnih.gov | researchgate.netnih.gov |

| CATSa | Chlorogenate-resistantSaccharomyces cerevisiae | Acetyl-CoA transfer | F97H variant produced 194.63 mg/L of 2-phenylethyl acetate in E. coli. | mdpi.com |

Microbial Fermentation and Metabolic Engineering for Derivatives

The precursor alcohol, 2-phenylethanol (2-PE), can be produced sustainably through microbial fermentation. mdpi.com This "natural" 2-PE can then serve as a substrate for subsequent enzymatic or chemical esterification to produce compounds like this compound. Furthermore, engineered microbes can be designed to produce the final ester product directly.

The most efficient and widely studied biosynthetic route for 2-phenylethanol production in microorganisms is the Ehrlich pathway. mdpi.comnih.gov This pathway is a catabolic process that converts the amino acid L-phenylalanine into 2-PE. nih.govfrontiersin.orgnih.gov It is found in many microorganisms, with yeasts such as Saccharomyces cerevisiae and Kluyveromyces marxianus being particularly effective producers. mdpi.commdpi.com

The Ehrlich pathway consists of three main enzymatic steps: frontiersin.orgnih.govresearchgate.net

Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases, primarily encoded by the ARO8 and ARO9 genes in S. cerevisiae. frontiersin.orgresearchgate.net

Decarboxylation: Phenylpyruvate is decarboxylated to form phenylacetaldehyde (B1677652). This step is carried out by α-ketoacid decarboxylases, such as the one encoded by the ARO10 gene. frontiersin.orgnih.gov

Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases, which are a broad family of enzymes present in the cell. frontiersin.orgnih.gov

This pathway is favored when L-phenylalanine is supplied as a primary nitrogen source in the culture medium. mdpi.com

Table 3: Key Enzymes of the Ehrlich Pathway in S. cerevisiae

| Step | Enzyme | Gene(s) | Substrate | Product | Reference |

| 1. Transamination | Aromatic aminotransferase I/II | ARO8, ARO9 | L-Phenylalanine | Phenylpyruvate | frontiersin.orgresearchgate.net |

| 2. Decarboxylation | Phenylpyruvate decarboxylase | ARO10 | Phenylpyruvate | Phenylacetaldehyde | frontiersin.orgnih.gov |

| 3. Reduction | Alcohol dehydrogenase | Various ADH genes | Phenylacetaldehyde | 2-Phenylethanol | frontiersin.orgnih.gov |

While microorganisms can naturally produce 2-phenylethanol, the yields are often low due to product toxicity and tight metabolic regulation. mdpi.comnih.gov Therefore, significant research has focused on optimizing microbial processes through metabolic engineering and fermentation strategies to increase the production of 2-PE and its ester derivatives. mdpi.complos.org

Metabolic engineering strategies in yeasts like S. cerevisiae and Yarrowia lipolytica have proven effective. mdpi.comacs.org A common approach is to overexpress the key genes of the Ehrlich pathway (ARO8, ARO9, ARO10) to increase the metabolic flux from L-phenylalanine to 2-PE. nih.govnih.gov Another critical strategy is the deletion of competing pathways. For example, deleting the ALD3 gene, which encodes an aldehyde dehydrogenase that oxidizes phenylacetaldehyde to the byproduct phenylacetate, redirects the intermediate towards 2-PE production. nih.gov By combining overexpression of ARO9 and ARO10 with the deletion of ALD3, researchers achieved a 2-PE titer of 4.8 g/L in S. cerevisiae. nih.gov

A major challenge in microbial production is the cytotoxicity of 2-PE, which inhibits cell growth and limits the final product concentration, typically to around 4 g/L. researchgate.net To overcome this, in situ product removal (ISPR) techniques have been developed. mdpi.com This involves using a second, non-aqueous phase (e.g., polypropylene (B1209903) glycol, rapeseed oil) in the bioreactor to continuously extract the 2-PE from the aqueous culture medium as it is produced, thereby reducing its toxic effect on the cells. researchgate.netnih.gov Using an ISPR strategy with polypropylene glycol, a metabolically engineered S. cerevisiae strain produced 6.1 g/L of 2-PE. nih.gov

For the direct microbial production of esters like 2-phenylethyl acetate, a dual strategy is required: engineering the host to produce high levels of the 2-phenylethanol precursor and then expressing a suitable alcohol acyltransferase (like Atf1p or Atf2p) to convert the alcohol into the final ester product. plos.org

Table 4: Strategies for Optimizing 2-Phenylethanol (2-PE) Production

| Strategy | Microorganism | Modification/Condition | Result | Reference |

| Metabolic Engineering | S. cerevisiae | Overexpression of ARO9, ARO10; Deletion of ALD3 | 4.8 g/L 2-PE | nih.gov |

| In Situ Product Removal (ISPR) | S. cerevisiae | Engineered strain + polypropylene glycol as extractant | 6.1 g/L 2-PE | nih.gov |

| Metabolic Engineering | S. cerevisiae | Evolutionary engineering + overexpression of pathway genes | 4.02 g/L 2-PE | plos.org |

| Fermentation Optimization | K. marxianus | Optimized L-phenylalanine and (NH₄)₂SO₄ on sweet whey | 1.2 g/L 2-PE | mdpi.com |

| Metabolic Engineering | Y. lipolytica | Refactoring of Ehrlich pathway modules | Improved 2-PE yield | acs.org |

Chemical Reactivity and Transformation Studies of 2 Phenylethyl Pivalate

Hydrolytic Processes and Reaction Kinetics (e.g., Alkaline Hydrolysis)

2-Phenylethyl pivalate (B1233124), an ester, can undergo hydrolysis to yield its constituent alcohol, 2-phenylethanol (B73330), and a salt of pivalic acid. This process can be catalyzed by either an acid or a base. vulcanchem.com

Under alkaline conditions, the hydrolysis, also known as saponification, proceeds via a nucleophilic acyl substitution mechanism. sci-hub.se The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the 2-phenylethoxide leaving group, which then abstracts a proton from the newly formed pivalic acid to produce 2-phenylethanol and a pivalate salt. vulcanchem.comsci-hub.se

The rate of alkaline hydrolysis is influenced by several factors, including the concentrations of the reactants and steric and electronic effects. sci-hub.se For instance, a study on the alkaline hydrolysis of various esters in a non-aqueous medium of dichloromethane/methanol (9:1) demonstrated that the reaction can proceed efficiently at room temperature. sci-hub.se In this system, the reduced solvation of hydroxide ions in the less polar solvent enhances their nucleophilicity, thereby accelerating the reaction. sci-hub.se

The kinetics of the base-catalyzed hydrolysis of 2-phenylethyl pivalate in an aqueous environment at 25°C have been estimated. The total rate constant for base-catalyzed hydrolysis (Kb) for pH values greater than 8 is reported to be 7.204E-003 L/mol-sec. thegoodscentscompany.com This leads to calculated half-lives of 3.049 years at pH 8 and 30.485 years at pH 7. thegoodscentscompany.com

The general scheme for the alkaline hydrolysis of this compound is presented below:

Reaction Scheme: Alkaline Hydrolysis of this compound

This image illustrates the reaction of this compound with a hydroxide ion (OH-) to form a tetrahedral intermediate, which then collapses to produce 2-phenylethanol and a pivalate anion.

A data table summarizing the hydrolysis conditions and products is provided below.

| Reactant | Reagent/Catalyst | Solvent | Conditions | Products |

| This compound | Aqueous base (e.g., NaOH) | Water | Reflux | 2-Phenylethanol, Pivalate salt |

| This compound | Aqueous acid | Water | Reflux | 2-Phenylethanol, Pivalic acid |

| This compound | Sodium hydroxide | Dichloromethane/Methanol (9:1) | Room Temperature | 2-Phenylethanol, Sodium pivalate |

Derivatization Pathways and Functional Group Interconversions

The functional group of this compound, an ester, allows for various derivatization pathways and interconversions. These transformations are crucial for synthesizing new compounds with potentially different chemical and biological properties.

One common transformation is reduction . The ester group can be reduced to its corresponding alcohol, 2-phenylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively cleaves the acyl-oxygen bond of the ester.

Another significant pathway is transesterification . This reaction involves the exchange of the alcohol portion of the ester. For instance, reacting this compound with a different alcohol in the presence of an acid or base catalyst can lead to the formation of a new ester and 2-phenylethanol. A specific example is the base-catalyzed transesterification where pivalate esters react with 2-phenylethanol under basic conditions, such as with potassium hydroxide in ethanol (B145695) at 70°C, to yield this compound. While this is a synthesis method for the title compound, the reverse reaction is also a valid derivatization pathway.

Furthermore, the ester can undergo nucleophilic substitution reactions at the ester group, where various nucleophiles can replace the pivalate group. For example, reaction with amines can lead to the formation of amides.

The development of new synthetic methodologies also provides pathways for derivatization. For instance, palladium-catalyzed chemo- and enantioselective C-O bond cleavage of α-acyloxy ketones by hydrogenolysis has been explored, which could potentially be adapted for esters like this compound. dicp.ac.cn Additionally, transition-metal-catalyzed reactions, such as those involving iron or copper, have been developed for various functional group interconversions and could potentially be applied to derivatives of this compound. acs.org

A table summarizing key derivatization reactions is presented below.

| Reaction Type | Reagent(s) | Product(s) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Phenylethanol |

| Transesterification | Alcohol (R'-OH), Acid or Base catalyst | New ester (Pivaloyl-OR'), 2-Phenylethanol |

| Nucleophilic Substitution | Amine (R'R''NH) | N-substituted pivalamide, 2-Phenylethanol |

Mechanistic Investigations of Enzyme-Substrate Interactions

The interaction of this compound with enzymes, particularly lipases, has been a subject of study to understand the mechanisms of biocatalysis and enantioselectivity. Lipases are widely used in organic synthesis due to their ability to catalyze the hydrolysis of a broad range of esters with high stereoselectivity. researchgate.netacademie-sciences.fr

In a study investigating the lipase-mediated conversion of silyl (B83357) ethers, 1-phenylethyl pivalate, a structural analog of this compound, was used as a model substrate to probe the active site of lipase (B570770) B from Pseudozyma aphidis (CalB). d-nb.inforesearchgate.net It was demonstrated that CalB is capable of hydrolyzing 1-phenylethyl pivalate, showing a distinct (R)-specificity. d-nb.info Molecular docking studies of 1-phenylethyl pivalate within the binding pocket of CalB showed a catalytically competent binding pose, supporting the experimental observation of its hydrolysis. d-nb.info This suggests that the active site of CalB can accommodate the steric bulk of the pivaloyl group. d-nb.info

The mechanism of lipase-catalyzed hydrolysis generally follows a "ping-pong bi-bi" mechanism. researchgate.net This involves the formation of a tetrahedral intermediate upon nucleophilic attack by a serine residue in the enzyme's catalytic triad (B1167595) on the carbonyl carbon of the ester substrate. d-nb.inforesearchgate.net This is followed by the release of the alcohol portion and the formation of an acyl-enzyme intermediate. The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid. The enantioselectivity of lipases is attributed to the differential interaction of the R- and S-enantiomers with the enzyme's active site. researchgate.net

In the context of cider fermentation, the production of this compound has been correlated with the presence of 2-phenylethanol and the activity of yeast enzymes. researchgate.net This indicates that enzymatic esterification, the reverse of hydrolysis, is a key pathway for its formation in biological systems. researchgate.net

A summary of the enzyme-substrate interaction findings is provided in the table below.

| Enzyme | Substrate Analog | Key Findings |

| Lipase B from Pseudozyma aphidis (CalB) | 1-Phenylethyl pivalate | CalB hydrolyzes the ester with (R)-specificity; molecular docking confirms a catalytically competent binding pose. d-nb.info |

| Various Lipases (e.g., CAL-B, PCL, CCL) | 1-Phenylethyl esters (including pivaloate) | The structure of the acyl part of the ester influences the rate and selectivity of lipase-catalyzed hydrolysis. academie-sciences.fr |

| Yeast Enzymes (in cider fermentation) | 2-Phenylethanol, Pivalic acid precursors | Enzymatic esterification is a pathway for the formation of this compound. researchgate.net |

Advanced Analytical Characterization in Scientific Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of 2-phenylethyl pivalate (B1233124), going beyond simple identification to provide in-depth information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-phenylethyl pivalate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the ethyl group and the pivalate moiety exhibit characteristic signals. The tert-butyl group of the pivalate moiety typically shows a sharp singlet around 1.2 ppm due to the nine equivalent protons. The methylene (B1212753) protons of the phenylethyl group adjacent to the oxygen atom (–CH₂–O) and the phenyl group (–CH₂–Ph) appear as distinct triplets, with their chemical shifts influenced by the neighboring electronegative oxygen and the aromatic ring, respectively. The aromatic protons of the phenyl group usually resonate in the region of 7.2-7.3 ppm.

¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the pivalate group, the methylene carbons, and the aromatic carbons. Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm the connectivity between protons and carbons, solidifying the structural assignment. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | ~7.2-7.3 (m) | ~126-138 |

| -CH₂-Ph | ~2.9 (t) | ~35 |

| -O-CH₂- | ~4.3 (t) | ~65 |

| C=O | - | ~178 |

| C(CH₃)₃ | - | ~39 |

| -C(CH₃)₃ | ~1.2 (s) | ~27 |

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet. Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion (M⁺) peak confirms the compound's molecular weight of 206.28 g/mol . vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula (C₁₃H₁₈O₂) with a high degree of confidence. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include cleavage of the bond next to the carbonyl group (α-cleavage) and McLafferty rearrangements. libretexts.orgmiamioh.edu For this compound, characteristic fragment ions are observed. The base peak is often seen at m/z 104, corresponding to the stable tropylium (B1234903) ion ([C₈H₈]⁺) formed from the phenylethyl moiety. nih.gov Another significant peak is typically found at m/z 57, which corresponds to the pivaloyl cation ([C(CH₃)₃CO]⁺). nih.gov The presence of these fragments helps to confirm the identity and structure of the compound. libretexts.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₃H₁₈O₂ | - |

| Molecular Weight | 206.28 g/mol | vulcanchem.com |

| Molecular Ion (M⁺) | m/z 206 | Confirms molecular weight |

| Major Fragment Ion | m/z 104 | Corresponds to the tropylium ion nih.gov |

| Major Fragment Ion | m/z 57 | Corresponds to the pivaloyl cation nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its ester functionality and aromatic nature.

A strong absorption band is typically observed in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. libretexts.orglibretexts.org The C–O stretching vibrations of the ester linkage usually appear in the range of 1150-1250 cm⁻¹. libretexts.orglibretexts.org The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C–H stretching vibrations above 3000 cm⁻¹. libretexts.org Additionally, the C–H stretching and bending vibrations of the aliphatic parts of the molecule are observed in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. libretexts.orglibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1730-1750 |

| Ester (C-O) | Stretch | 1150-1250 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Aromatic (C-H) | Stretch | >3000 |

| Aliphatic (C-H) | Stretch | 2850-3000 |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound. In GC, the compound is separated from other components in a mixture based on its volatility and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, which provides mass spectral data for identification.

The retention time of this compound in a GC analysis is a characteristic property that can be used for its identification when compared to a standard. The NIST Mass Spectrometry Data Center reports Kovats retention indices for this compound, which are 1400 on a standard non-polar column and around 1801-1832 on a standard polar column. nih.gov The mass spectrum obtained from the MS detector confirms the identity of the eluted compound by matching its fragmentation pattern with a known library spectrum. nih.gov This technique is widely used in the analysis of essential oils and fragrance compositions to identify and quantify their components. nih.govmdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Precursor and Product Quantitation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. While this compound itself is volatile and well-suited for GC analysis, HPLC can be crucial for monitoring the reactions that produce it, by quantifying the precursors (like 2-phenylethanol) and the final product. sciepub.com

In a typical reversed-phase HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection, as the phenyl group in this compound absorbs UV light. By creating a calibration curve with standards of known concentrations, the concentration of this compound in a sample can be accurately determined. psu.ac.th This method is particularly valuable for quality control in manufacturing processes and for studying reaction kinetics. sciepub.comscispace.com

Chemometric and Multivariate Data Analysis Techniques

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the analysis of complex mixtures containing this compound, such as in essential oils or consumer product formulations, multivariate data analysis is crucial for discerning patterns and relationships that would be otherwise obscured.

Principal Component Analysis (PCA) is a powerful statistical tool utilized to simplify the complexity of high-dimensional datasets while retaining the most significant information. In the context of analyzing volatile organic compounds (VOCs), including esters like this compound, PCA can reduce a large number of variables (e.g., the concentrations of dozens of compounds) into a few "principal components." These components are new, uncorrelated variables that represent the main sources of variation in the data.

The results of a PCA are often visualized in a "scores plot," where each sample is represented as a point, and a "loadings plot," which shows the contribution of each original variable to the principal components. Samples with similar chemical profiles will cluster together in the scores plot.

Illustrative PCA of Volatile Compounds in Hypothetical Fragrance Formulations

| Formulation | This compound (Area %) | Phenylethyl Acetate (B1210297) (Area %) | Linalool (Area %) | Geraniol (Area %) |

| A | 5.2 | 10.5 | 15.3 | 8.1 |

| B | 4.9 | 11.0 | 14.8 | 8.5 |

| C | 7.8 | 6.2 | 12.1 | 10.2 |

| D | 8.1 | 5.9 | 11.8 | 10.5 |

| E | 2.1 | 15.3 | 18.2 | 5.4 |

| F | 2.5 | 14.9 | 17.9 | 5.7 |

This table contains hypothetical data for illustrative purposes.

In this hypothetical dataset, PCA could reveal that formulations A and B are similar to each other, as are C and D, and E and F, based on the concentrations of their volatile constituents. The loadings plot would indicate which compounds are most responsible for these groupings.

Hierarchical Cluster Analysis (HCA) is another multivariate technique used to group samples based on their similarities. Unlike PCA, HCA creates a dendrogram, which is a tree-like diagram that illustrates the arrangement of the clusters. In the analysis of fragrance compounds, HCA can be used to classify samples into groups with similar chemical compositions.

For example, in a study of various floral extracts, HCA could be applied to the quantitative data of identified volatile compounds, including this compound. The resulting dendrogram would visually represent the chemical similarity between the extracts, grouping those with comparable levels of this compound and other related esters. This can be particularly useful in quality control to ensure batch-to-batch consistency or to identify adulteration. mdpi.com

Illustrative HCA of Different Batches of a Commercial Perfume

| Batch | This compound (µg/mL) | Benzyl Acetate (µg/mL) | Eugenol (µg/mL) | Cinnamyl Alcohol (µg/mL) |

| 1 | 105 | 250 | 55 | 75 |

| 2 | 108 | 255 | 53 | 78 |

| 3 | 85 | 240 | 65 | 90 |

| 4 | 120 | 260 | 50 | 70 |

| 5 | 88 | 242 | 63 | 88 |

This table contains hypothetical data for illustrative purposes.

An HCA of this data would likely group batches 1, 2, and 4 together, indicating a high degree of similarity, while batches 3 and 5 would form another cluster, suggesting a potential variation in the manufacturing process or raw material sourcing for those batches.

Non-Target Screening Methodologies for Environmental Monitoring

The widespread use of consumer products containing fragrance compounds like this compound can lead to their release into the environment, primarily through wastewater. Non-target screening (NTS) has emerged as a critical tool for identifying a broad range of organic micropollutants in environmental samples without a preconceived list of target compounds. nih.gov

NTS typically utilizes high-resolution mass spectrometry (HRMS) coupled with liquid or gas chromatography. This powerful combination allows for the detection and tentative identification of thousands of chemical features in a single sample. The workflow for NTS involves several key steps:

Sample Preparation: Extraction and concentration of organic compounds from the environmental matrix (e.g., water, sediment).

Data Acquisition: Analysis of the sample extract using LC-HRMS or GC-HRMS to generate a complex dataset of mass-to-charge ratios and retention times.

Data Processing: Sophisticated software is used to detect peaks, align chromatograms from different samples, and create a list of all detected features.

Compound Identification: The detected features are then tentatively identified by comparing their accurate mass and fragmentation patterns to spectral libraries and databases. The identification of a compound like this compound would be confirmed by comparing its retention time and mass spectrum to that of a certified reference standard.

In the context of environmental monitoring, NTS can be applied to wastewater treatment plant effluents to assess the removal efficiency of compounds like this compound and to identify its potential transformation products. nih.govnih.gov This proactive approach enables the early detection of emerging contaminants and provides valuable data for environmental risk assessment.

Natural Occurrence, Biosynthesis, and Ecological Context

Presence in Biological Systems and Natural Products (e.g., as a derivative of 2-Phenylethanol)

While some databases assert that 2-phenylethyl pivalate (B1233124) is not found in nature, recent metabolomic studies of fermentation processes have identified it as a volatile organic compound (VOC). thegoodscentscompany.comperflavory.comsbmu.ac.irdntb.gov.ua Its existence in biological contexts is intrinsically linked to its precursor, 2-phenylethanol (B73330) (2-PE), a widely distributed natural aromatic alcohol. nih.gov

2-PE is a significant component in the extracts of numerous plants, celebrated for its pleasant floral aroma. nih.gov It is also produced by certain fungi, which can also synthesize other 2-PE derivatives like phenylacetic acid, phenyllactic acid, and methyl phenylacetate. nih.gov The formation of 2-phenylethyl pivalate, therefore, is not a matter of direct extraction from a natural source but rather the result of a specific biochemical reaction—esterification—occurring under particular conditions where 2-phenylethanol and a pivalate source are present. Its detection in cider and sourdough demonstrates that biological systems, specifically microorganisms, possess the enzymatic machinery to synthesize this ester. sbmu.ac.irdntb.gov.ua

Table 1: Selected Natural Sources of the Precursor Compound 2-Phenylethanol

| Category | Natural Source | Reference |

| Plants | Rose (various Rosa species) | researchgate.netmdpi.comtaylorfrancis.com |

| Jasmine (Jasminum species) | nih.govresearchgate.net | |

| Hyacinth (Hyacinthus species) | nih.gov | |

| Geranium (Pelargonium species) | nih.gov | |

| Buckwheat (Fagopyrum esculentum) | researchgate.net | |

| Tomato (Solanum lycopersicum) | researchgate.net | |

| Fungi | Various species (general) | nih.gov |

Biogenetic Pathways and Precursor Metabolism (e.g., Phenylalanine Transformation)

The biogenetic pathway to this compound is a multi-step process that begins with the aromatic amino acid L-phenylalanine. researchgate.netmdpi.com The transformation of phenylalanine is the critical initial phase for producing the core structure of the molecule, 2-phenylethanol. researchgate.net

In microorganisms such as the yeast Saccharomyces cerevisiae, the primary route for converting L-phenylalanine to 2-phenylethanol is the Ehrlich pathway. mdpi.comresearchgate.net This metabolic sequence involves three main enzymatic steps:

Transamination: L-phenylalanine is converted to phenylpyruvic acid.

Decarboxylation: Phenylpyruvic acid is decarboxylated to form phenylacetaldehyde (B1677652).

Reduction: Phenylacetaldehyde is subsequently reduced to 2-phenylethanol. mdpi.comresearchgate.net

In plants, similar pathways exist for the synthesis of 2-phenylethanol from phenylalanine, which serves as a precursor for a wide array of volatile phenylpropanoids and benzenoids. frontiersin.orgmdpi.com

The final step in the biosynthesis of this compound is the esterification of the newly formed 2-phenylethanol with pivalic acid (2,2-dimethylpropanoic acid). vulcanchem.com This reaction is catalyzed by endogenous acyltransferase enzymes within the microorganism. The expression and activity of these enzymes, along with the availability of the substrates, are highly dependent on the specific metabolic state of the organism and the environmental conditions of the fermentation.

Table 2: Key Intermediates and General Enzyme Classes in the Ehrlich Pathway for 2-Phenylethanol Biosynthesis

| Step | Precursor | Intermediate/Product | General Enzyme Class | Reference |

| 1 | L-Phenylalanine | Phenylpyruvic Acid | Aminotransferase | mdpi.comresearchgate.net |

| 2 | Phenylpyruvic Acid | Phenylacetaldehyde | Decarboxylase | mdpi.comresearchgate.net |

| 3 | Phenylacetaldehyde | 2-Phenylethanol | Alcohol Dehydrogenase / Reductase | mdpi.comresearchgate.net |

Role as a Volatile Metabolite in Fermentation Processes

The identification of this compound is most prominent in studies of alcoholic fermentation, where it emerges as a distinct volatile metabolite under specific, controlled conditions. researchgate.net Its formation is not a universal feature of fermentation but rather a consequence of process modifications designed to enhance the production of aromatic compounds.

Research on cider fermentation using Saccharomyces cerevisiae has provided significant insights. dntb.gov.uamdpi.com In these studies, supplementing the apple must with L-phenylalanine, the precursor to 2-PE, dramatically increases the concentration of 2-phenylethanol. researchgate.net This high availability of the alcohol precursor drives the subsequent esterification to derivatives, including this compound. researchgate.netcabidigitallibrary.org

A key finding from cider brewing experiments is that both L-phenylalanine concentration and yeast biomass levels are critical factors. dntb.gov.ua One study demonstrated a strong positive correlation between a moderate (80%) reduction in yeast biomass and a high (2.5 g/L) supplementation of L-phenylalanine with the resulting concentration of this compound. dntb.gov.uamdpi.comamazonaws.com This suggests that the esterification is amplified under conditions of metabolic stress or altered yeast physiology.

Beyond cider, this compound has also been reported as a volatile component in sourdough bread made with a co-culture of the yeast Kluyveromyces marxianus and the bacterium Leuconostoc mesenteroides, further supporting its role as a metabolite in diverse microbial ecosystems. sbmu.ac.ir

Table 3: Research Findings on this compound in Fermentation

| Fermented Product | Microorganism(s) | Key Findings | Reference(s) |

| Cider | Saccharomyces cerevisiae | Identified as a derivative of 2-phenylethanol (2-PE). | mdpi.comresearchgate.net |

| Production is correlated with high L-phenylalanine supplementation and moderate (80%) yeast biomass reduction. | dntb.gov.uaamazonaws.com | ||

| Its formation is linked to the increased availability of 2-PE during fermentation. | mdpi.comcabidigitallibrary.org | ||

| Sourdough | Kluyveromyces marxianus and Leuconostoc mesenteroides | Identified as one of the volatile compounds produced during co-culture fermentation. | sbmu.ac.ir |

Theoretical and Computational Investigations

Molecular Modeling and Simulation Studies (e.g., Enzyme Active Site Interactions)

Molecular modeling and simulation are instrumental in visualizing and analyzing the interaction of 2-phenylethyl pivalate (B1233124) with biological macromolecules, particularly enzymes. These studies can elucidate the structural basis for its biological activity and metabolism.

Recent computational research has explored the interaction of esters analogous to 2-phenylethyl pivalate with lipases, a class of enzymes responsible for the hydrolysis of esters. For instance, docking studies have been performed with lipase (B570770) B from Pseudozyma aphidis (CalB) to understand substrate binding and catalysis. In one such study, 1-phenylethyl pivalate, a structurally related compound, was docked into the active site of a CalB structural model. The results showed a catalytically competent pose for the (R)-enantiomer, with a binding energy of 3.85 kcal/mol. d-nb.info This binding was stabilized by a hydrogen bond between the protonated His224 of the enzyme's catalytic triad (B1167595) and the ester's oxygen atom in the tetrahedral intermediate, a crucial step for the subsequent release of the alcohol. d-nb.info

While direct molecular modeling studies specifically on this compound are not extensively reported in the reviewed literature, the findings from its analogues provide a strong basis for predicting its behavior. Given the structural similarity, it is plausible that this compound would also fit within the binding pocket of lipases like CalB. d-nb.info The bulky pivaloyl group, however, may introduce steric hindrance that could affect the rate of enzymatic hydrolysis compared to smaller esters.

Further research has also indicated that the hydrolysis of this compound is a key mechanism of its action, releasing 2-phenylethanol (B73330), which is largely responsible for its characteristic aroma. This enzymatic or chemical cleavage of the ester bond is a primary pathway for its biological effects, particularly its interaction with olfactory receptors.

Table 1: Key Parameters from Molecular Docking of a this compound Analogue with Lipase B (CalB)

| Parameter | Value | Significance |

| Ligand | (R)-1-phenylethyl pivalate | Structural analogue of this compound |

| Enzyme | Lipase B from Pseudozyma aphidis (CalB) | Model enzyme for ester hydrolysis studies |

| Binding Energy | 3.85 kcal/mol | Indicates favorable interaction in the active site |

| Key Interaction | Hydrogen bond with His224 | Crucial for the catalytic mechanism of hydrolysis |

Data sourced from a computational study on lipase-mediated conversion. d-nb.info

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules like this compound. These methods can predict various molecular properties that are difficult to measure experimentally.

Semi-empirical quantum chemical calculations, such as those using the PM7 method in MOPAC (Molecule Orbital PACkage), have been employed to study the energy profiles of enzyme-catalyzed reactions involving related esters. d-nb.info These calculations can help elucidate the reaction mechanism by identifying transition states and intermediates. For the hydrolysis of esters in the active site of an enzyme like CalB, quantum chemical calculations can model the energy changes as the reaction progresses, including the formation of the tetrahedral intermediate. d-nb.info

While specific quantum chemical studies focused solely on this compound are not prevalent in the searched literature, the principles can be readily applied. Such calculations could determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is valuable for predicting the molecule's reactivity towards nucleophiles and electrophiles, its susceptibility to enzymatic attack, and its potential interactions with receptor sites.

For example, a higher electron density on the carbonyl oxygen and a lower density on the carbonyl carbon would confirm the site's susceptibility to nucleophilic attack, a key step in its hydrolysis. The calculated energy of the LUMO can also indicate the ease with which the molecule can accept electrons, providing another measure of its reactivity.

Future quantum chemical studies could also investigate the conformational preferences of this compound, identifying the most stable three-dimensional structures. This is particularly relevant for understanding how the molecule fits into the active site of an enzyme or an olfactory receptor.

Structure-Odor Relationship Studies (Academic Chemical Perspective)

The relationship between the chemical structure of this compound and its perceived odor is a key area of interest from a chemical perspective. Its aroma is often described as floral, with notes of tea-rose, honey, and fruit. thegoodscentscompany.comperflavory.com The specific characteristics of its scent are a direct consequence of its molecular structure.

Comparing this compound to other phenethyl esters reveals the impact of the acid moiety on the odor profile. For instance, 2-phenylethyl acetate (B1210297) has a more straightforward rose and honey scent, while 2-phenylethyl isobutyrate introduces a fruity, apricot-like note. The presence of the pivaloyl group in this compound appears to add complexity and tenacity to the fragrance. thegoodscentscompany.comperflavory.com

Studies have shown that even small changes in the structure of a molecule can lead to significant differences in its perceived odor. This is because the olfactory receptors in the nose are highly specific, and the shape and electronic properties of a molecule determine how well it binds to these receptors. The bulky and rigid nature of the pivaloyl group in this compound likely plays a crucial role in its specific interaction with certain olfactory receptors, resulting in its characteristic scent.

In the context of cider fermentation, this compound has been identified as a volatile organic compound (VOC) that can be correlated with specific production processes. mdpi.com This suggests that its formation, and therefore the resulting aroma of the cider, is linked to the metabolic pathways influenced by factors like biomass reduction and precursor availability. mdpi.com

Table 2: Comparison of Odor Profiles of 2-Phenylethyl Esters

| Compound Name | Acid Moiety | Odor Description |

| This compound | Pivalic acid | Floral tea-rose with fruity, balsamic, and honey notes. thegoodscentscompany.comperflavory.com |

| 2-Phenylethyl acetate | Acetic acid | Sweet, honey, rose. |

| 2-Phenylethyl isobutyrate | Isobutyric acid | Fruity, apricot, rose. |

| 2-Phenylethyl isovalerate | Isovaleric acid | Fruity, apple, sweet. |

This table illustrates how changes in the acid moiety of the ester influence the resulting fragrance.

Academic and Industrial Research Applications

Utility as a Chemical Building Block or Intermediate in Complex Syntheses

2-Phenylethyl pivalate (B1233124) serves as a valuable compound in chemical research, particularly as a model for studying esterification and hydrolysis reactions. Its synthesis and cleavage are subjects of investigation to optimize reaction conditions and understand reaction mechanisms. The formation of 2-phenylethyl pivalate is a clear example of esterification, a fundamental reaction in organic chemistry.

The compound can be synthesized through several routes, with the most common being the acid-catalyzed esterification of 2-phenylethanol (B73330) with pivalic acid (2,2-dimethylpropanoic acid). This reaction's efficiency is influenced by parameters such as temperature, catalysts, and the removal of water to drive the equilibrium towards the product. Alternative methods, such as base-catalyzed transesterification, offer different advantages, like avoiding the formation of water. Biotechnological production using microorganisms like Saccharomyces cerevisiae is also an area of research, presenting a more environmentally friendly approach to its synthesis.

Table 1: Synthesis Methods of this compound

| Synthesis Method | Reagents/Catalyst | Typical Conditions | Key Findings |

|---|---|---|---|

| Acid-Catalyzed Esterification | 2-phenylethanol, pivalic acid, H₂SO₄ | 60–80°C, often in solvents like toluene (B28343) to remove water azeotropically. | A standard industrial method achieving high conversion rates. |

| Base-Catalyzed Transesterification | 2-phenylethanol, methyl pivalate, KOH | 70°C in ethanol (B145695). | Avoids water formation but may require longer reaction times due to steric hindrance. |

As an intermediate, this compound can be readily transformed into other useful chemicals. Through hydrolysis, it can be cleaved back to 2-phenylethanol and pivalic acid. Reduction of the ester group, for example with lithium aluminum hydride (LiAlH₄), yields 2-phenylethanol.

The pivalate group can also function as a protecting group for the hydroxyl function of 2-phenylethanol. Pivaloyl esters are known for their stability and are used in complex multi-step syntheses to mask a reactive alcohol while other parts of a molecule are being modified. For instance, pivalate esters of other alcohols, such as 4-oxo-myrtenol, have been utilized as key intermediates in the synthesis of complex molecules like cannabinoids. google.com This application as a protective strategy highlights the potential of this compound as a building block in the synthesis of more complex chemical structures.

Research into its Contribution to Aroma and Flavor Profiles (Mechanistic and Compositional Studies)

The aroma profile of this compound is a significant area of research, particularly for the fragrance and food industries. It is characterized by a pleasant floral scent, which makes it a valuable ingredient in perfumes, cosmetics, and other scented products. researchgate.net The odor is often described with a variety of nuances, highlighting its complexity.

Table 2: Reported Aroma Profile of this compound

| Source | Aroma Description |

|---|---|

| Perfumer Supply House | Floral (rose), spicy geranium, fruity (blueberry), balsamic, with a hint of honey sweetness. perfumersupplyhouse.com |

| General Chemical Supplier | Floral, rosy, spicy. vulcanchem.com |

| Reviewer Comment 1 | Juicy, lychee-like, strawberries, modern rose. perfumersupplyhouse.com |

Mechanistic and compositional studies have identified this compound in fermented beverages like apple cider. researchgate.net Its formation is linked to the metabolism of the yeast Saccharomyces cerevisiae. During fermentation, L-phenylalanine is converted to 2-phenylethanol via the Ehrlich pathway. researchgate.net When 2-phenylethanol is produced in high concentrations, it can be subsequently esterified by yeast enzymes to form esters like this compound. researchgate.net

Research has shown that fermentation conditions, such as the initial concentration of the precursor L-phenylalanine and the amount of yeast biomass, can significantly influence the final concentration of this compound in cider. researchgate.net One study demonstrated that a moderate reduction in yeast biomass (80%) combined with a high level of L-phenylalanine supplementation led to a notable production of this compound and other derivatives of 2-phenylethanol. researchgate.net Such studies are crucial for understanding how to control the flavor and aroma profile of fermented products. While often contributing to a pleasant floral aroma, at least one study has described its impact on cider quality as potentially detrimental, imparting a rotten aroma, indicating that its desirability is context-dependent.

Exploration in Materials Science and Polymer Chemistry

Currently, there is limited publicly available research specifically detailing the exploration of this compound in the fields of materials science and polymer chemistry. While general chemical databases may list it under broad categories like "Polymer Science" or "Material Building Blocks", specific studies or applications are not widely documented.

Research in polymer chemistry has investigated related compounds. For example, the reversible addition-fragmentation chain-transfer (RAFT) polymerization of vinyl esters has been studied extensively. mdpi.comresearchgate.net This research includes monomers like vinyl pivalate, which shares the pivalate group, to create polymers with specific properties. mdpi.comresearchgate.net However, a direct link to the use of this compound as a monomer, initiator, or additive in polymer synthesis is not established in the available literature. Further research would be needed to determine any potential applications in these areas.

Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is not extensively studied, but inferences can be drawn from its chemical structure and from studies on similar compounds. As an ester, a primary degradation pathway in the environment is expected to be hydrolysis, which would break the compound down into 2-phenylethanol and pivalic acid.

Studies on the closely related compound phenethyl propionate (B1217596) (PEP) provide valuable insights. PEP has been shown to biodegrade rapidly in both water and soil, with dissipation half-lives of 16 and 5 days in water, and 5 and 4 days in soil, respectively. nih.govresearchgate.net The primary degradation products of PEP were identified as 2-phenylethanol and 2-(4-hydroxyphenyl)ethanol. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound would also undergo relatively rapid biodegradation. It is suggested that compounds like PEP pose a low risk to the ecosystem due to their rapid dissipation. nih.govresearchgate.net

Furthermore, the degradation of 2-phenylethanol, a hydrolysis product of this compound, has been studied in microorganisms like Pseudomonas putida. This bacterium possesses a specific metabolic pathway to break down 2-phenylethanol into phenylacetic acid. nih.gov This indicates that once hydrolyzed, the 2-phenylethanol portion of the molecule can be further metabolized by environmental microbes.

An EPI (Estimation Program Interface) System summary for phenethyl pivalate suggests that it is not readily biodegradable based on computational models, and its structure was deemed incompatible with the hydrocarbon biodegradation estimation method. thegoodscentscompany.com This highlights the need for empirical studies to fully elucidate the environmental persistence and degradation pathways of this compound.

Future Research Trajectories and Emerging Directions for 2 Phenylethyl Pivalate

The exploration of 2-phenylethyl pivalate (B1233124), a fragrance compound valued for its floral and fruity notes, is entering a new phase driven by demands for sustainability, efficiency, and novel applications. Future research is poised to expand across several interdisciplinary fields, from green chemistry and biotechnology to advanced analytical sciences and computational modeling. These emerging directions aim to optimize its production, uncover its natural origins, enhance its detection, and rationally design new derivatives with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-phenylethyl pivalate, and how do reaction conditions influence esterification efficiency?

- Methodological Answer : The esterification of 2-phenylethanol with pivalic acid (2,2-dimethylpropanoic acid) is a common route, often catalyzed by acid (e.g., H₂SO₄) or enzymatic agents. Key parameters include temperature (optimized between 60–80°C), molar ratio of reactants (1:1.2 alcohol:acid for excess acid-driven equilibrium shifts), and catalyst type. For example, biomass reduction treatments (e.g., 80% BMR) in apple cider fermentation correlate with increased this compound production due to metabolic stress on S. cerevisiae . GC-MS analysis is recommended to monitor byproducts like 2-phenylethyl acetate (PA) and validate purity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., fermentation broths)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., d₅-2-phenylethanol) is preferred for specificity. Liquid-liquid extraction (LLE) using dichloromethane (DCM) achieves >90% recovery in VOC-rich samples. For high-throughput studies, reverse-phase HPLC with UV detection (λ = 254 nm) offers rapid quantification but requires rigorous calibration against synthetic standards .

Q. What biological roles or metabolic pathways are associated with this compound in microbial systems?

- Methodological Answer : In S. cerevisiae, this compound is a secondary metabolite linked to the Ehrlich pathway under L-phenylalanine (L-phe) saturation. Its formation competes with 2-phenylethanol oxidation, suggesting esterification as a detoxification mechanism. Transcriptomic analysis of Aro10 and Eht1 gene expression can clarify regulatory nodes .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in this compound yield data across biomass reduction treatments (e.g., 80% vs. 90% BMR)?

- Methodological Answer : Apply the PICOT framework to structure variables:

- Population : S. cerevisiae strains under varying BMR conditions.

- Intervention : L-phe supplementation (e.g., 0.5–2.0 g/L).

- Comparison : 0% BMR (control) vs. 80–90% BMR treatments.

- Outcome : Quantify this compound via GC-MS.

- Time : Fermentation duration (e.g., 72–120 hrs).

Statistical tools (ANOVA, PCA) should account for batch variability and metabolic trade-offs (e.g., acid-alkane negative correlations) .

Q. What methodological gaps exist in current studies on this compound’s stability under industrial storage conditions?

- Methodological Answer : Existing literature lacks accelerated stability testing (e.g., ICH Q1A guidelines). Propose a FINER-compliant study :

- Feasible : Use HPLC-UV for degradation product tracking.

- Novel : Investigate ester hydrolysis kinetics at pH 3–7.

- Ethical : Exclude human/animal trials; focus on in vitro models.

- Relevant : Align with fragrance/cosmetic preservation standards .

Q. How do competing esterification pathways (e.g., 2-phenylethyl acetate vs. pivalate) impact yield optimization in bioreactors?

- Methodological Answer : Develop a kinetic model integrating:

- Substrate affinity (Km) of acetyltransferases vs. pivaloyl-CoA synthetases.

- Inhibition constants (Ki) for co-product feedback (e.g., acetate).

Experimental validation requires chemostat cultures with controlled carbon/nitrogen ratios and real-time metabolomics (e.g., LC-QTOF-MS) .

Data Contradiction & Validation

Q. Why do some studies report negligible this compound in wild-type S. cerevisiae despite L-phe supplementation?

- Methodological Answer : Strain-specific EHT1 (ester hydrolase) activity may reverse esterification. Conduct gene knockout experiments (CRISPR/Cas9) to silence EHT1 and compare yields. Include negative controls (wild-type + cycloheximide) to confirm enzyme-mediated hydrolysis .

Q. How to address discrepancies in VOC profiling data for this compound across extraction methods (SPME vs. LLE)?

- Methodological Answer : Perform method validation per ICH Q2(R1):

- Specificity : Spike recovery tests with deuterated analogs.

- Linearity : 5-point calibration (0.1–10 µg/mL).

- Precision : Intra-day/inter-day CV <15%.

SPME favors volatile analytes but may underestimate polar byproducts; LLE+DCM captures broader VOC profiles but requires solvent interference checks .

Research Frameworks & Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.